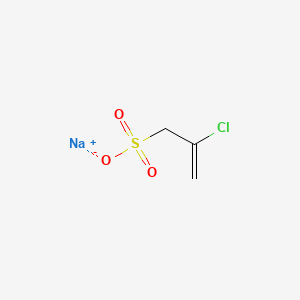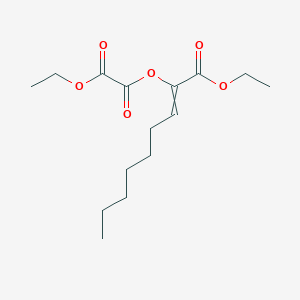
1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate is a chemical compound with a molecular mass of 300.157288488 daltons . It is a type of chemical entity that falls under the subclass of chemical compounds . This compound is characterized by its unique structure, which includes an ethoxy group, a non-2-en-2-yl group, and an ethyl ethanedioate group.
Méthodes De Préparation
The preparation of 1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate involves several synthetic routes and reaction conditions. One common method involves the esterification of ethyl ethanedioate with 1-ethoxy-1-oxonon-2-en-2-yl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
In industrial production, this compound can be synthesized using a continuous flow reactor, which allows for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with the use of automated systems and precise temperature control.
Analyse Des Réactions Chimiques
1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process usually leads to the formation of alcohols or aldehydes.
Substitution: Substitution reactions involving this compound often occur at the ethoxy group or the non-2-en-2-yl group. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.
Applications De Recherche Scientifique
1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate has several scientific research applications across various fields:
Chemistry: In organic synthesis, this compound is used as an intermediate for the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is often employed as a substrate in enzymatic assays to investigate the activity of specific enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its ability to interact with biological targets and modulate physiological processes.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is valued for its reactivity and ability to form stable bonds with other chemical entities.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways and cellular processes.
The molecular targets of this compound include enzymes involved in oxidation-reduction reactions, such as oxidases and reductases. By interacting with these enzymes, the compound can influence the rate and outcome of biochemical reactions.
Comparaison Avec Des Composés Similaires
1-Ethoxy-1-oxonon-2-en-2-yl ethyl ethanedioate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate : This compound shares the ethoxy and oxo groups but differs in the rest of its structure.
- 1-Ethoxy-2-methyl-1-oxopropan-2-yl : This compound has a similar ethoxy group but differs in the presence of a methyl group and its overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
56275-48-0 |
|---|---|
Formule moléculaire |
C15H24O6 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
2-O-(1-ethoxy-1-oxonon-2-en-2-yl) 1-O-ethyl oxalate |
InChI |
InChI=1S/C15H24O6/c1-4-7-8-9-10-11-12(13(16)19-5-2)21-15(18)14(17)20-6-3/h11H,4-10H2,1-3H3 |
Clé InChI |
PCMFZSJOZRBTLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C(C(=O)OCC)OC(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)

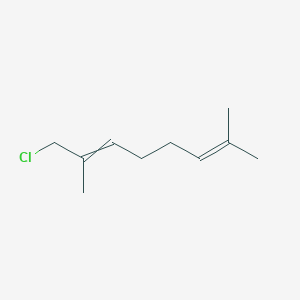
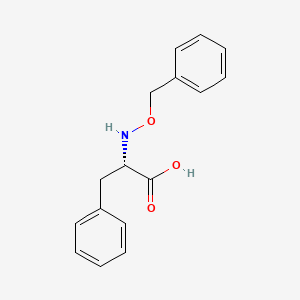
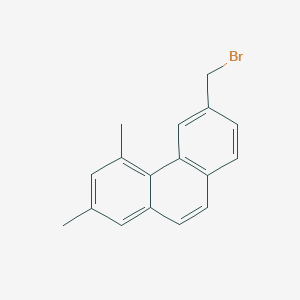

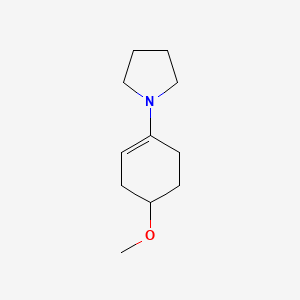
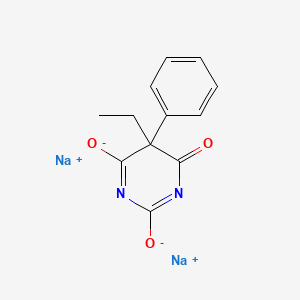
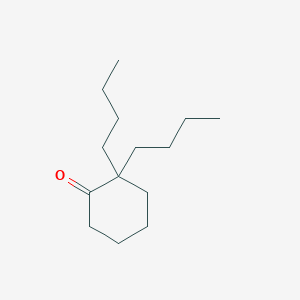
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
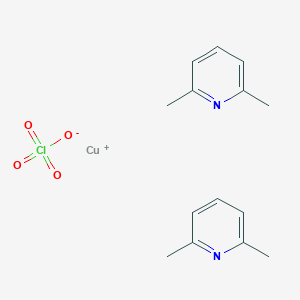
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
